

Application Notes and Protocols for LEI105 in Cell Culture

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Compound of Interest

Compound Name: *LEI105*

Cat. No.: *B608513*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI105 is a potent and reversible inhibitor of diacylglycerol lipase alpha (DAGL- α), a key enzyme in the endocannabinoid system responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).^[1] Dysregulation of the endocannabinoid system has been implicated in various pathological conditions, making DAGL- α an attractive therapeutic target. These application notes provide detailed protocols for utilizing **LEI105** in cell culture experiments to investigate its effects on DAGL- α activity and downstream signaling pathways.

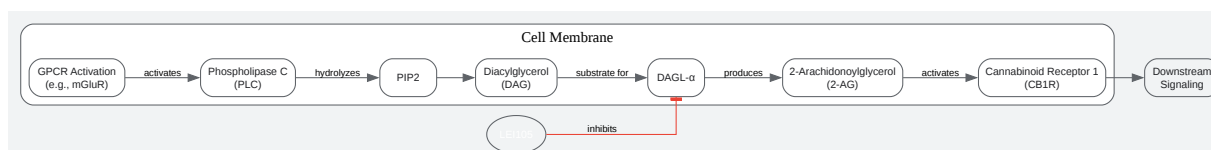
Quantitative Data Summary

The inhibitory activity of **LEI105** on DAGL- α has been characterized in both biochemical and cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (pIC50) values.

Assay Type	Target	Substrate	pIC50 (n)	Reference
Real-time fluorescence-based assay	Recombinant human DAGL- α	1-stearoyl-2-arachidonoyl-sn-glycerol	7.9 ± 0.08 (4)	[1]
Radiometric assay	Recombinant human DAGL- α	1-[14C]oleoyl-2-arachidonoyl-sn-glycerol	6.6 (2)	[1]
Competitive Activity-Based Protein Profiling	Mouse brain membrane proteome DAGL- α	MB064 (fluorescent probe)	7.5 ± 0.07 (3)	[1]

Signaling Pathway

LEI105 exerts its effects by inhibiting DAGL- α , which is a central node in the endocannabinoid signaling pathway. The following diagram illustrates the simplified signaling cascade affected by **LEI105**.



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Caption: Simplified signaling pathway illustrating the inhibitory action of **LEI105** on DAGL- α .

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol describes the general procedure for culturing cells suitable for studying the effects of **LEI105**. Specific cell lines (e.g., HEK293T overexpressing DAGL- α , neuronal cell lines) should be chosen based on the experimental objectives.

Materials:

- HEK293T cells (or other suitable cell line)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks/plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Aspirate old media from a confluent flask of cells.
 - Wash the cells with PBS.
 - Add Trypsin-EDTA and incubate for 2-5 minutes to detach the cells.
 - Neutralize trypsin with complete media (DMEM + 10% FBS + 1% Penicillin-Streptomycin).
 - Centrifuge the cell suspension and resuspend the pellet in fresh complete media.
 - Count the cells and seed them into new culture vessels at the desired density.
- Cell Maintenance:

- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- Change the culture medium every 2-3 days.
- Passage the cells when they reach 80-90% confluency.

Protocol 2: In Vitro Inhibition of DAGL- α in Cultured Cells

This protocol outlines a method to assess the inhibitory effect of **LEI105** on endogenous or overexpressed DAGL- α activity in a cellular context.

Materials:

- Cultured cells (e.g., HEK293T-hDAGL- α) seeded in appropriate plates
- **LEI105** stock solution (in DMSO)
- Opti-MEM or serum-free medium
- Cell lysis buffer
- 2-AG measurement kit (e.g., ELISA or LC-MS/MS based)
- Plate reader or LC-MS/MS instrument

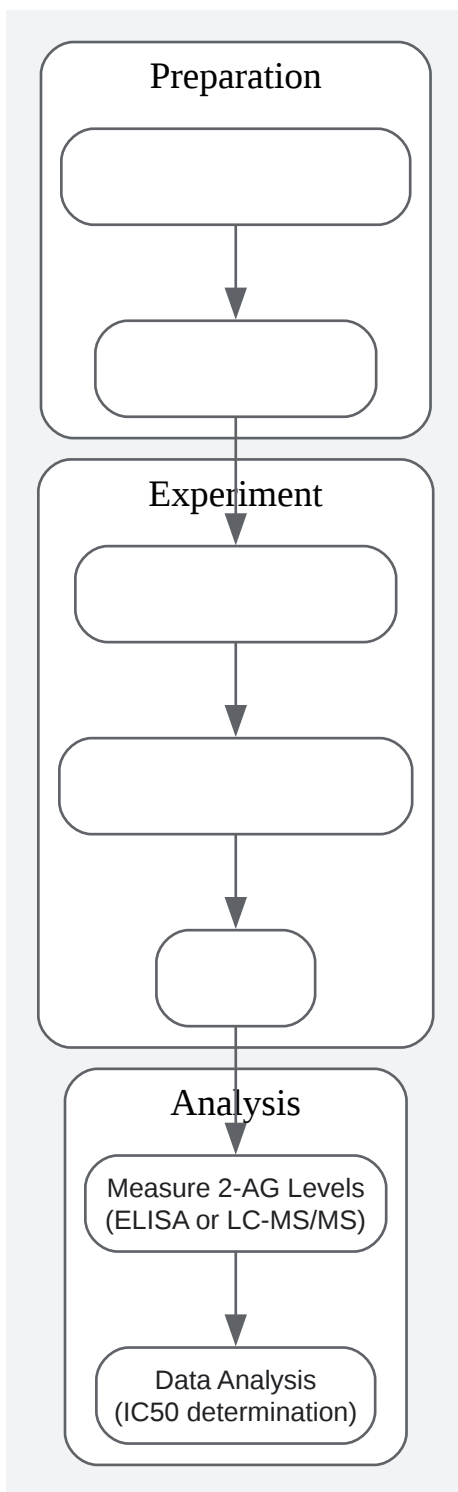
Procedure:

- Cell Plating: Seed cells in a 24-well plate at a density that will result in ~90% confluency on the day of the experiment.
- Compound Treatment:
 - Prepare serial dilutions of **LEI105** in serum-free media. Include a vehicle control (DMSO).
 - Aspirate the culture medium and wash the cells with PBS.
 - Add the **LEI105** dilutions or vehicle control to the respective wells.

- Incubate for the desired pre-treatment time (e.g., 30 minutes).
- Stimulation (Optional): If studying stimulated 2-AG production, add a stimulus (e.g., a GPCR agonist) to the wells and incubate for the appropriate time.
- Cell Lysis and 2-AG Measurement:
 - Aspirate the medium and wash the cells with cold PBS.
 - Lyse the cells according to the manufacturer's protocol for the 2-AG measurement kit.
 - Measure the 2-AG levels using the appropriate detection method.
- Data Analysis: Normalize the 2-AG levels to the vehicle control and plot the results against the **LEI105** concentration to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for testing the efficacy of **LEI105** in a cell-based assay.



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Caption: General experimental workflow for assessing **LEI105** activity in cell culture.

Drug Development Applications

LEI105 serves as a valuable research tool and a potential starting point for the development of therapeutics targeting the endocannabinoid system. Its application in cell culture models is a critical step in the drug discovery pipeline.^{[2][3]}

- **Target Validation:** Cellular assays using **LEI105** can help validate DAGL- α as a therapeutic target for various diseases.
- **Lead Optimization:** The protocols described can be adapted to screen and characterize other potential DAGL- α inhibitors, aiding in the identification of compounds with improved potency and selectivity.
- **Mechanism of Action Studies:** By inhibiting 2-AG production, **LEI105** can be used to dissect the downstream consequences of endocannabinoid signaling in different cell types and disease models.

These protocols and application notes provide a framework for the utilization of **LEI105** in cell culture experiments. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and cell systems.

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